molecular formula C23H21N3O2S B2374668 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 942006-88-4

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No.: B2374668
CAS No.: 942006-88-4
M. Wt: 403.5
InChI Key: AQPIFFRIVIBICF-UHFFFAOYSA-N
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Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide is a benzimidazole-derived compound featuring a propanamide backbone with a thioether linkage to a 4-methoxyphenyl group. Its structure combines a benzo[d]imidazole core—a heterocyclic moiety known for its pharmacological relevance—with a propanamide chain and a sulfur-containing aromatic substituent.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(4-methoxyphenyl)sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-28-16-10-12-17(13-11-16)29-15-14-22(27)24-19-7-3-2-6-18(19)23-25-20-8-4-5-9-21(20)26-23/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPIFFRIVIBICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core . This intermediate can then be further functionalized through various organic reactions to introduce the phenyl and methoxyphenyl thioether groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its propanamide chain and 4-methoxyphenylthio group. Key comparisons include:

Compound Name Core Structure Substituents Key Features Reference
Target Compound Benzo[d]imidazole-phenyl-propanamide 3-((4-methoxyphenyl)thio) Thioether linkage, 4-OCH₃ group
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide Benzo[d]imidazole-acetamide 2-(thio), 3-CF₃ Shorter acetamide chain, electron-withdrawing CF₃ group
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)thio)propanamide Benzo[d]imidazole-phenyl-propanamide 3-((4-Cl)thio) Cl substituent (electron-withdrawing vs. OCH₃)
N-(1H-Benzo[d]imidazol-2-yl)-3-(triazolyl)propanamide Benzo[d]imidazole-propanamide Triazole substituent Heterocyclic triazole group, no thioether
  • Chain Length : The propanamide chain (vs. acetamide in ) may increase conformational flexibility, influencing binding affinity in biological targets.

Spectroscopic Characterization

  • IR Spectroscopy : The absence of ν(S-H) bands (~2500–2600 cm⁻¹) and presence of ν(C=S) (~1247–1255 cm⁻¹) confirm the thione tautomer in related triazole-thiones . For the target compound, similar ν(C=O) (~1660–1680 cm⁻¹) and ν(NH) (~3150–3400 cm⁻¹) bands are expected.
  • NMR : In analogs like 2-((1H-benzo[d]imidazol-2-yl)thio)acetamides, aromatic protons resonate at δ 7.2–8.5 ppm, while the 4-methoxy group would show a singlet near δ 3.8 ppm .

Physicochemical Properties

  • Melting Points : Benzo[d]imidazole derivatives with nitro or trifluoromethyl groups (e.g., ) exhibit higher melting points (>200°C) due to increased polarity, whereas methoxy-substituted compounds (e.g., ) melt at ~250–260°C, suggesting moderate thermal stability for the target compound.
  • Solubility : The 4-methoxy group may improve aqueous solubility compared to halogenated analogs .

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a benzo[d]imidazole moiety, which is known for its biological significance, linked to a phenyl group and a methoxyphenyl thioether. Its molecular formula is C19H20N2O2SC_{19}H_{20}N_2O_2S, with a molecular weight of approximately 344.44 g/mol. The presence of these functional groups suggests potential interactions with biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown efficacy against various Gram-positive and Gram-negative bacteria:

CompoundMIC (µM)Activity
N11.27Effective against Staphylococcus aureus
N81.43Effective against Escherichia coli
N222.60Effective against Klebsiella pneumoniae

These findings suggest that this compound may possess similar antimicrobial properties due to the presence of the thioether and benzimidazole moieties, which are known to enhance bioactivity through interactions with microbial targets .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies, particularly focusing on its cytotoxic effects against different cancer cell lines. For example, compounds structurally related to this compound have demonstrated significant cytotoxicity:

Cell LineIC50 (µM)Reference Compound
HCT1164.535-FU (9.99 µM)
A431<10Doxorubicin

The structure-activity relationship (SAR) studies indicate that modifications in the phenyl and thioether groups can significantly influence the compound's potency against cancer cells. The presence of electron-donating groups like methoxy enhances the anticancer activity .

The proposed mechanism of action for this compound involves binding to DNA and proteins, potentially disrupting cellular processes such as replication and transcription. The benzimidazole moiety is particularly noted for its ability to intercalate into DNA, leading to apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide, and how is reaction completion monitored?

  • The compound is synthesized via multi-step reactions, including Claisen-Schmidt condensation and cyclization. Key steps involve refluxing equimolar reactants (e.g., acetamide derivatives and aldehydes) in ethanol with piperidine as a catalyst, followed by purification via recrystallization. Reaction progress is tracked using thin-layer chromatography (TLC), and yields typically range from 64% to 72% depending on substituents .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

  • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1660–1685 cm⁻¹, N-H stretches at ~3300–3400 cm⁻¹). ¹H/¹³C NMR confirms proton environments (e.g., aromatic protons at δ 7.4–8.5 ppm, methyl groups at δ 2.3–2.6 ppm). Mass spectrometry validates molecular weight (e.g., m/z = 554–644 [M]⁺). Elemental analysis ensures purity (e.g., C, H, N % within 0.03% of theoretical values) .

Q. How are biological activities initially screened for this compound?

  • Preliminary assays include:

  • Cytotoxicity : Cell viability tests (e.g., MTT assay) against cancer lines.
  • Apoptosis markers : Western blotting for caspase-3/9 activation.
  • Enzyme inhibition : Kinase or protease activity assays.
    Structural analogs with benzimidazole and thioether moieties often show antimicrobial or anticancer potential, guiding initial screening priorities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields or reduce byproducts?

  • Temperature control : Prolonged reflux (7–8 hours) enhances cyclization but risks decomposition.
  • Catalyst selection : Piperidine outperforms other bases in Claisen-Schmidt condensations.
  • Solvent choice : Ethanol balances reactivity and solubility; switching to DMF may accelerate kinetics but complicate purification.
  • Byproduct mitigation : Gradient TLC or HPLC identifies impurities for targeted optimization .

Q. What strategies resolve contradictions in spectroscopic or elemental analysis data?

  • NMR discrepancies : Use deuterated solvents (DMSO-d₆/CDCl₃ mixtures) to resolve overlapping peaks.
  • Mass spec anomalies : Confirm isotopic patterns (e.g., bromine’s 1:1 [M]⁺/[M+2]⁺ ratio).
  • Elemental analysis mismatches : Repurify via column chromatography or recrystallization to remove residual solvents .

Q. How do structural modifications (e.g., halogenation, methoxy substitution) impact biological activity?

  • Halogenation (Cl, Br) : Increases lipophilicity and target binding (e.g., brominated analogs show 20% higher cytotoxicity in leukemia models).
  • Methoxy groups : Enhance solubility but may reduce membrane penetration.
  • Thioether vs. sulfonyl : Thioether linkages improve metabolic stability compared to sulfonamides. Comparative SAR tables (e.g., IC₅₀ values for analogs) guide rational design .

Q. What computational methods predict target interactions or pharmacokinetic properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., tyrosine kinases).
  • ADMET prediction : SwissADME estimates logP (~3.5), bioavailability scores, and CYP450 interactions.
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

Methodological Recommendations

  • Synthetic challenges : Prioritize inert atmosphere for thioether formation to prevent oxidation.
  • Characterization pitfalls : Use high-field NMR (≥500 MHz) to distinguish aromatic proton splitting patterns.
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.